molecular formula C26H21N3O2S2 B12132464 N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B12132464
M. Wt: 471.6 g/mol
InChI Key: YQEJGOZPLUQZRF-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a thiazole-derived compound featuring a 2,3-dihydro-1,3-thiazol core substituted with a furan-2-ylmethyl group, a 4-methylphenyl moiety, a phenylimino group, and a thiophene-2-carboxamide side chain. Thiazoles are sulfur- and nitrogen-containing heterocycles widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

Molecular Formula

C26H21N3O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C26H21N3O2S2/c1-18-11-13-19(14-12-18)23-25(28-24(30)22-10-6-16-32-22)33-26(27-20-7-3-2-4-8-20)29(23)17-21-9-5-15-31-21/h2-16H,17H2,1H3,(H,28,30)

InChI Key

YQEJGOZPLUQZRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4=CC=CO4)NC(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dithioester and a suitable halide.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations :

  • The nitrothiophene carboxamides in exhibit antibacterial activity, likely due to the electron-withdrawing nitro group enhancing target binding . The target compound lacks a nitro group but incorporates a phenylimino group, which may influence electronic properties and bioavailability.
  • The 4-methylphenyl and furan-2-ylmethyl substituents in the target compound introduce steric bulk and aromatic π-π interactions, contrasting with the halogenated aryl groups in the nitrothiophene analogues .

Furan-Containing Thiazole Derivatives

describes N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, which shares a thiazole-furan-carboxamide backbone with the target compound:

Feature Target Compound Compound
Thiazole Substituents 3-(furan-2-ylmethyl), 4-(4-methylphenyl) 4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)
Carboxamide Group Thiophene-2-carboxamide Furan-2-carboxamide
Additional Groups Phenylimino (C=N) 3-Methoxybenzylamino

Heterocyclic Frameworks and Tautomerism

highlights tautomerism in 1,2,4-triazole-thione derivatives, where thione-thiol equilibria influence stability and reactivity. While the target compound’s thiazole ring lacks tautomeric behavior, its phenylimino group (C=N) may exhibit geometric isomerism (Z/E), affecting molecular conformation and binding affinity .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy: The nitrothiophene carboxamides () show characteristic C=O stretches at ~1660–1680 cm⁻¹, similar to the target compound’s thiophene carboxamide. However, the phenylimino group in the target compound would introduce C=N stretches near 1600–1650 cm⁻¹, absent in the nitrothiophene analogues .
  • NMR : The 4-methylphenyl group in the target compound would exhibit deshielded aromatic protons (δ ~7.2–7.4 ppm), comparable to substituents in ’s halogenated aryl derivatives .

Biological Activity

N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Furan and Phenyl Substituents : These aromatic systems can enhance interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar thiazole structures exhibit significant antitumor effects. For instance, a study highlighted that thiazole derivatives demonstrated cytotoxicity against various cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin . The presence of electron-donating groups (e.g., methyl) at strategic positions on the phenyl ring enhances this activity.

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It likely promotes apoptosis in cancer cells through interactions with apoptotic pathways.
  • Molecular Interactions : The structure allows for hydrogen bonding and π-π stacking interactions with target proteins, modulating their activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure impact biological efficacy:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
  • Aromatic Substituents : The presence of methyl or chloro groups on phenyl rings significantly affects activity levels.

For example, substituting the N,N-dimethyl group with a phenyl ring in thiazole derivatives has been shown to enhance antitumor properties .

Case Studies and Research Findings

Several studies have documented the biological effects of compounds structurally related to this compound:

  • Anticancer Studies : Research on thiazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models.
    • A compound similar to this demonstrated significant growth inhibition against HT29 cell lines with an IC50 value of 23.30 ± 0.35 mM .
  • Antibacterial Activity : Some thiazole-based compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
    • The structure's ability to disrupt bacterial cell membranes has been noted as a mechanism of action .

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